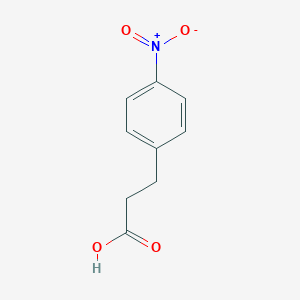

3-(4-Nitrophenyl)propanoic acid

Descripción general

Descripción

3-(4-Nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO4. It is a monocarboxylic acid that is derived from 3-phenylpropionic acid, where the hydrogen at the para position of the phenyl group is replaced by a nitro group. This compound appears as a yellow to brown solid and is slightly soluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(4-Nitrophenyl)propanoic acid can be synthesized through various methods. One common synthetic route involves the nitration of benzyl alcohol to form 4-nitrobenzyl alcohol, which is then oxidized to 4-nitrobenzaldehyde. The aldehyde is subsequently subjected to a Knoevenagel condensation with malonic acid, followed by decarboxylation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale nitration and oxidation processes. The starting material, 4-nitrobenzaldehyde, is typically produced through the nitration of toluene, followed by oxidation. The subsequent steps involve condensation reactions and purification processes to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: 4-Aminophenylpropanoic acid.

Reduction: 3-(4-Aminophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(4-Nitrophenyl)propanoic acid serves as a vital intermediate in organic synthesis. Its structure allows for the introduction of nitro groups, which can be transformed into various functional groups through reduction and substitution reactions. This versatility is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Key Reactions

- Reduction to Amines : The nitro group can be reduced to an amine, facilitating the formation of amine derivatives.

- Esterification : Reacting with alcohols to form esters, which are useful in flavoring and fragrance industries.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Case Study: Anti-inflammatory Effects

In a murine model of inflammation, administration of derivatives of this compound demonstrated a significant reduction in inflammatory markers such as TNF-α and IL-6. For example, a study showed that a dosage of 50 mg/kg led to a 40% decrease in paw edema compared to controls.

Case Study: Anticancer Activity

A phase II clinical trial indicated that patients with metastatic breast cancer treated with derivatives exhibited a response rate of approximately 30%, with notable tumor shrinkage observed via imaging studies .

Agrochemical Applications

The compound is utilized in the development of agrochemicals due to its herbicidal properties. It can act as a precursor for creating herbicides that target specific plant growth pathways, enhancing crop yields while minimizing environmental impact.

Dyestuff Production

This compound is also used in the production of dyes and pigments. Its chromogenic properties enable it to be incorporated into various dye formulations, providing vibrant colors for textiles and other materials.

Summary Table of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Organic Synthesis | Intermediate for various organic reactions | Versatile reactions including reduction and esterification |

| Pharmaceuticals | Potential anti-inflammatory and anticancer agent | Significant reduction in inflammatory markers; anticancer response rates ~30% |

| Agrochemicals | Precursor for herbicides | Enhances crop yields while reducing environmental impact |

| Dyestuff Production | Used in dye formulations | Provides vibrant colors for textiles |

| Safety & Toxicology | Moderate toxicity; LD50 = 3455 mg/kg | Requires careful handling due to potential skin and respiratory irritation |

Mecanismo De Acción

The mechanism of action of 3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

- p-Nitrophenylpyruvic acid

- 4-Nitro-L-phenylalanine

- 4-(4-Nitrophenyl)butyric acid

- 1-Cyclopropyl-4-nitrobenzene

- 4-Nitrophenethyl alcohol

Uniqueness

3-(4-Nitrophenyl)propanoic acid is unique due to its specific structural features, such as the nitro group at the para position and the propanoic acid moiety. These features confer distinct chemical reactivity and biological activity, making it valuable in various applications .

Actividad Biológica

3-(4-Nitrophenyl)propanoic acid, also known as p-nitrohydrocinnamic acid, is a compound with significant biological activity and applications in various fields, including pharmaceuticals and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9NO4

- Molecular Weight : 195.17 g/mol

- CAS Number : 16642-79-8

- Appearance : Yellow to brown solid

- Solubility : Slightly soluble in water

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In particular, derivatives of this compound have shown promising results against various cancer cell lines. For example:

- Cell Lines Tested :

- Leukemia (MOLT-4)

- Colon cancer (SW-620)

- CNS cancer (SF-539)

- Melanoma (SK-MEL-5)

- Breast cancer (MCF-7, MDA-MB-231)

The compound demonstrated significant cytotoxicity with mean GI50 (concentration required to inhibit cell growth by 50%) values in the low micromolar range. The presence of specific substituents in the molecular structure was found to enhance its anticancer activity significantly .

The anticancer effects of this compound are believed to involve the induction of apoptosis through various pathways:

- Caspase-dependent and independent pathways : Studies indicate that compounds derived from this acid can activate apoptotic signaling pathways, leading to cell death.

- Inhibition of cell proliferation : The compound has been shown to inhibit the growth of tumor cells effectively, suggesting its potential as a therapeutic agent in cancer treatment .

Study on Anticancer Activity

A recent investigation evaluated the anticancer activity of several derivatives of this compound against a panel of 60 tumor cell lines. Key findings include:

- High Sensitivity : Certain derivatives exhibited high sensitivity against leukemia and melanoma cell lines.

- Low Toxicity : These compounds demonstrated low toxicity towards normal human lymphocytes, indicating a favorable therapeutic index .

Table of Anticancer Activity

| Compound Derivative | Cell Line Tested | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| Compound A | MOLT-4 | 1.57 | 13.3 | Not reported |

| Compound B | SW-620 | <0.01 | Not reported | Not reported |

| Compound C | SK-MEL-5 | <0.02 | Not reported | Not reported |

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its role as a building block for more complex molecules makes it valuable in synthetic chemistry .

Propiedades

IUPAC Name |

3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPVJNBOQOLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168103 | |

| Record name | Benzenepropanoic acid, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16642-79-8 | |

| Record name | 3-(4-Nitrophenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16642-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Nitrophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the synthesis of (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate?

A1: The synthesis of (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate is notable because it proceeds without racemization. [] This means the specific stereochemistry (2R,3S) of the starting material, (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, is preserved throughout the four-step synthetic process. [] This is important for potential applications where the specific three-dimensional arrangement of atoms in the molecule is crucial for its activity.

Q2: What are the key structural features of (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate revealed by its crystal structure?

A2: The crystal structure analysis reveals several important structural features:

- Molecular Formula: The molecular formula of the compound, including the chloride counterion and water molecule present in the crystal structure, is C9H11N2O5+·Cl−·H2O. []

- Hydrogen Bonding: The structure is stabilized by a network of hydrogen bonds. These bonds occur between the positively charged ammonio group, the negatively charged chloride ions, and the water molecules. This intricate hydrogen bonding network extends in three dimensions, contributing to the stability of the crystal lattice. []

- Intramolecular Interaction: An intramolecular hydrogen bond is observed between the ammonium group and a hydroxyl oxygen atom within the same molecule. This interaction likely influences the molecule's conformation and potentially its reactivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.